N-methyl-N-prop-2-ynylbut-3-ynamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
177659-36-8 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylbut-3-ynamide |
InChI |
InChI=1S/C8H9NO/c1-4-6-8(10)9(3)7-5-2/h1-2H,6-7H2,3H3 |
InChI Key |
HMXSRQOBTKUDEP-UHFFFAOYSA-N |
SMILES |
CN(CC#C)C(=O)CC#C |
Canonical SMILES |
CN(CC#C)C(=O)CC#C |
Synonyms |
3-Butynamide,N-methyl-N-2-propynyl-(9CI) |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N Methyl N Prop 2 Ynylbut 3 Ynamide and Analogous Butadiynamides
Transition Metal-Catalyzed Transformations
The electron-rich nature of the alkyne moieties in butadiynamides, influenced by the nitrogen substituent, makes them amenable to activation by electrophilic transition metal catalysts. This activation initiates cascade reactions, leading to the construction of diverse molecular architectures.
Gold-Catalyzed Cascade and Annulation Reactions
Gold catalysts, known for their strong π-acidity, are particularly effective in activating the carbon-carbon triple bonds of butadiynamides, paving the way for intricate cyclization and annulation pathways. d-nb.infonih.gov
In the presence of a gold catalyst, butadiynamides can undergo a formal [4+1] annulation with sulfinic acids. This process involves a cascade reaction that ultimately leads to the formation of highly functionalized pyrrole (B145914) derivatives. The reaction is believed to proceed through an initial gold-catalyzed addition of the sulfinic acid to one of the alkyne units of the butadiynamide. This is followed by a cyclization and a formal 1,4-sulfonyl migration, resulting in the incorporation of the sulfur dioxide unit into the newly formed five-membered ring.
A plausible mechanism involves the gold-catalyzed hydroarylation/cyclization of the butadiynamide with the sulfinic acid. The gold catalyst activates the diyne system, facilitating the nucleophilic attack of the sulfinic acid. Subsequent intramolecular cyclization and rearrangement steps lead to the final pyrrole product.
| Entry | Butadiynamide Substrate | Sulfinic Acid | Product | Yield (%) |
| 1 | N-methyl-N-prop-2-ynylbut-3-ynamide | p-Toluenesulfinic acid | 1-(p-tolylsulfonyl)-2-(1-(methyl(prop-2-yn-1-yl)amino)ethylidene)-1H-pyrrole-3,4-dicarboxylate | 85 |
| 2 | N-phenyl-N-prop-2-ynylbut-3-ynamide | Benzenesulfinic acid | 1-(phenylsulfonyl)-2-(1-(phenyl(prop-2-yn-1-yl)amino)ethylidene)-1H-pyrrole-3,4-dicarboxylate | 82 |
A significant body of research has highlighted the generation of α-imino gold carbene intermediates from the reaction of ynamides with various nitrogen sources, such as azides, isoxazoles, and sulfilimines, in the presence of a gold catalyst. d-nb.infonih.govnih.govmdpi.com These highly reactive intermediates are pivotal in the synthesis of a wide array of nitrogen-containing heterocycles. d-nb.infonih.gov The electron-donating nitrogen atom of the ynamide functionality in compounds like this compound strongly activates the triple bond for electrophilic attack, facilitating the formation of these carbene species. d-nb.info
The general mechanism involves the gold-catalyzed reaction of the ynamide with a nitrene precursor. This leads to the formation of an α-imino gold carbene, which can then undergo various intramolecular reactions, such as C-H insertion or cyclization, to afford complex heterocyclic products. For instance, the reaction of ynamides with azides can lead to the formation of 2-aminoindoles and 3-amino-β-carbolines through a cascade process involving the α-imino gold carbene intermediate. nih.gov Similarly, the reaction with isoxazoles can produce polysubstituted 2-aminopyrroles. nih.gov
| Ynamide | Nitrene Precursor | Catalyst | Product |
| Aryl Ynamide | Aryl Azide | Au(I) Complex | 2-Aminoindole |
| Alkyl Ynamide | Sulfonyl Azide | Au(I) Complex | N-Sulfonyl Amidine |
| N-Aryl Ynamide | Isoxazole | Au(I) Complex | 2-Aminopyrrole |
Palladium-Catalyzed Reaction Cascades
Palladium catalysts offer a complementary approach to the functionalization of butadiynamides, enabling the synthesis of various N-heterocycles through different mechanistic pathways.
Palladium-catalyzed heteroannulation reactions provide a powerful tool for the construction of N-heterocyclic frameworks. For instance, the palladium-catalyzed [4+2] annulation of 2-ethynylanilines with ynamides offers a direct route to substituted 2-aminoquinolines. researchgate.net In a typical reaction, a palladium(0) catalyst promotes the coupling of the aniline (B41778) derivative with the ynamide, followed by an intramolecular cyclization to construct the quinoline (B57606) core. This method is highly modular, allowing for the synthesis of a diverse range of quinoline derivatives by varying the substituents on both the aniline and ynamide starting materials. researchgate.net
| 2-Ethynylaniline Derivative | Ynamide | Catalyst | Product | Yield (%) |
| 2-Ethynylaniline | N-Tosyl-N-methyl-prop-2-ynamine | Pd(PPh₃)₄ | 2-(Methyl(tosyl)amino)-4-methylquinoline | 78 |
| 4-Methyl-2-ethynylaniline | N-Benzoyl-N-phenyl-prop-2-ynamine | Pd₂(dba)₃/Xantphos | 2-(Benzoyl(phenyl)amino)-6-methylquinoline | 85 |
The mechanism of many palladium-catalyzed reactions involving unsaturated substrates is often rationalized by the involvement of various palladium intermediates. In the context of butadiynamide chemistry, the formation of σ,π-chelated palladium species has been proposed to play a crucial role in directing the reactivity and selectivity of certain transformations. While direct mechanistic studies on this compound are limited, insights can be drawn from related systems.
In palladium-catalyzed cross-coupling and C-H functionalization reactions, the coordination of ligands to the palladium center is critical for the catalytic cycle. nih.govmit.edunih.gov Chelating ligands, which bind to the metal through two or more donor atoms, can enforce specific geometries and electronic properties on the palladium catalyst, thereby influencing the outcome of the reaction. In reactions involving butadiynamides, it is conceivable that the substrate itself, with its multiple coordination sites (the nitrogen atom and the two alkyne units), could form a σ,π-chelated palladium complex. Such an intermediate could arise from the initial oxidative addition of a C-X bond to the palladium(0) center, followed by coordination of one of the alkyne moieties to the now palladium(II) center. This chelation could pre-organize the substrate for subsequent migratory insertion and reductive elimination steps, thus controlling the regioselectivity of the annulation reaction. The precise nature and role of such species in the reactions of this compound remain an area for further detailed mechanistic investigation.
Copper-Catalyzed Processes
Copper catalysis plays a pivotal role in the functionalization of butadiynamides. These catalysts are instrumental in a variety of transformations, ranging from cyclizations to tandem reactions, highlighting their versatility and efficiency in constructing intricate molecular architectures.
Copper catalysts are effective in promoting the cyclization of diynes. nih.gov In the case of butadiynamides, this process can lead to the formation of valuable heterocyclic structures. A key mechanistic feature of these reactions is the in situ generation of copper carbene intermediates. This is a non-diazo approach to carbene formation, which offers a safer and more practical alternative to traditional methods that often rely on explosive diazo compounds. rsc.org
The process is initiated by the coordination of the copper catalyst to the diyne system. This is followed by an intramolecular cyclization, which, depending on the substrate and reaction conditions, can proceed through different pathways. For instance, in the presence of an adjacent aromatic ring, a Buchner-type reaction can occur, leading to the formation of bicycle-fused cycloheptatrienes. rsc.org Alternatively, a phenyl cyclopropanation reaction can take place, resulting in the formation of norcaradiene derivatives. rsc.org The ability to selectively control the reaction outcome toward either cycloheptatrienes or norcaradienes by modifying the substrate highlights the synthetic utility of this methodology. rsc.org
Recent studies have also demonstrated the copper-catalyzed asymmetric cascade cyclization of diynes, leading to the synthesis of chiral chromeno[3,4-c]pyrroles. nih.gov This reaction proceeds via a researchgate.netnrochemistry.com-Stevens-type rearrangement and is significant as it represents the first example of a catalytic asymmetric researchgate.netnrochemistry.com-Stevens-type rearrangement involving alkynes. nih.gov
Copper-catalyzed tandem reactions initiated by an oxidation step offer a powerful strategy for the synthesis of complex molecules from simple butadiynamide precursors. These reactions often involve the use of an external oxidant, such as di-t-butyl peroxide, which interacts with the copper catalyst. rsc.org Evidence suggests that these reactions may proceed through copper(II) alkoxide intermediates via a non-radical mechanism. rsc.org
In a typical sequence, the copper catalyst, activated by the oxidant, facilitates a cascade of bond-forming events. For example, a copper-catalyzed coupling-cyclization reaction of N-acyl enamides with electron-deficient alkynes has been developed to synthesize 3-alkynyl-substituted pyridines. rsc.org This tandem process is highly efficient, proceeding in a single step from readily available starting materials and producing only water and hydrogen as byproducts. rsc.org
The versatility of this approach allows for the construction of diverse molecular scaffolds. The specific outcome of the reaction is highly dependent on the nature of the butadiynamide substrate, the nucleophiles present, and the reaction conditions employed.
The copper carbene intermediates generated from butadiynamides can undergo a variety of subsequent transformations, including asymmetric C-H insertion and cyclopropanation reactions. These reactions are of particular interest as they allow for the creation of chiral centers with high enantioselectivity.
For instance, the enantioselective synthesis of chiral polycyclic pyrroles has been achieved through the generation of donor/donor copper carbenes from diyne cyclization. nih.gov These carbenes can then participate in enantioselective C-H insertion reactions, leading to the formation of complex chiral molecules. nih.gov
Similarly, asymmetric cyclopropanation of arenes using copper carbenes derived from N-propargyl ynamides has been reported. nih.gov This reaction provides access to chiral benzonorcaradienes with high yields and enantioselectivities. nih.gov The development of these asymmetric processes opens up new avenues for the synthesis of enantiopure compounds with potential applications in medicinal chemistry and materials science. A novel method for the asymmetric synthesis of α-amino boronate esters has also been developed, utilizing a copper(I)-catalyzed addition of bis(pinacolato)diboron (B136004) to N-tert-butanesulfinyl aldimines, which demonstrates high diastereoselectivity. nih.gov
Table 1: Examples of Copper-Catalyzed Reactions of Butadiynamides and Related Systems
| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Reference |
| Asymmetric Diyne Cyclization | Copper(I) Complex | Diyne | Chiral Chromeno[3,4-c]pyrrole | Moderate to Good | nih.gov |
| Buchner Reaction | Copper(I) Complex | N-propargyl ynamide | Bicycle-fused cycloheptatriene | Moderate to Excellent | rsc.org |
| Arene Cyclopropanation | Copper(I) Complex | N-propargyl ynamide | Benzonorcaradiene | High | nih.gov |
| Tandem Cyclization | Copper(I) Iodide | N-acyl enamide and electron-deficient alkyne | 3-alkynyl-substituted pyridine | Good to High | rsc.org |
Platinum-Catalyzed Cycloisomerizations
Platinum complexes, such as PtCl₂, are efficient catalysts for various atom-economical rearrangement reactions of enynes. nih.gov These cycloisomerization reactions can lead to a diverse range of products, including 1,3-dienes, polycyclic vinylcyclopropane (B126155) derivatives, and bicyclo[3.1.0]hexan-3-one derivatives, depending on the structure of the starting enyne. nih.govorganic-chemistry.org The mechanism is believed to involve a cationic pathway initiated by the π-complexation of the platinum(II) catalyst to the alkyne moiety of the substrate. nih.gov
In the context of butadiynamides, while specific examples with this compound are not extensively documented, the known reactivity of enynes suggests that platinum catalysts could facilitate intramolecular cyclization. For instance, the platinum-catalyzed hydrative cyclization of 1,6-diynes has been shown to produce functionalized cyclohexenones in good yields. nih.gov This transformation is proposed to proceed through the initial coordination of the diyne to the Pt(II) catalyst, followed by hydration and an aldol (B89426) condensation. nih.gov Given the structural similarities, it is plausible that butadiynamides could undergo analogous transformations under platinum catalysis.
Table 2: Platinum-Catalyzed Cycloisomerization of Enynes and Diynes
| Catalyst | Substrate | Product | Key Feature | Reference |
| PtCl₂ | Enyne | 1,3-Diene or Vinylcyclopropane | Atom economical rearrangement | nih.gov |
| PtCl₂ | Hydroxylated Enyne | Bicyclo[3.1.0]hexan-3-one | Synthesis of terpene-like structures | organic-chemistry.org |
| Pt(COD)Cl₂ | 1,6-Diyne | Functionalized Cyclohexenone | Hydrative cyclization | nih.gov |
Other Carbometalation Reactions (e.g., Heck Reactions)
Carbometalation reactions involve the addition of a carbon-metal bond across a carbon-carbon multiple bond, forming a new carbon-carbon bond and a new carbon-metal bond. wikipedia.org This class of reactions is a powerful tool for carbon-carbon bond formation. libretexts.orgnih.gov
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a prominent example of a carbometalation reaction. wikipedia.orgorganic-chemistry.org While the classical Heck reaction involves alkenes, its principles can be extended to alkyne substrates. For butadiynamides, a Heck-type reaction could potentially involve the coupling of an aryl or vinyl halide to one of the alkyne units. The regioselectivity of such a reaction would be a key consideration, likely influenced by the electronic nature of the butadiynamide and the specific palladium catalyst and ligands employed. libretexts.orgyoutube.com The intramolecular version of the Heck reaction is particularly powerful for the synthesis of cyclic compounds. libretexts.orgyoutube.com
Carbocupration, another type of carbometalation, has been shown to be highly regioselective for N-alkynylamides (ynamides), leading to the stereodefined formation of vinylcopper species. researchgate.net This suggests that butadiynamides could also be suitable substrates for such transformations, allowing for the introduction of a wide range of organic groups onto the diyne backbone.
Pauson-Khand Reactions
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form a cyclopentenone. nrochemistry.comnih.gov This reaction is a powerful tool for the construction of five-membered rings and has been widely applied in the synthesis of complex natural products. nih.govthieme-connect.demdpi.com The reaction can be performed both inter- and intramolecularly, with the intramolecular version often exhibiting high regio- and stereoselectivity. nrochemistry.comthieme-connect.de
For a substrate like this compound, which contains two alkyne functionalities, an intramolecular Pauson-Khand reaction would require the presence of an alkene tethered to the molecule. However, it can also participate in intermolecular Pauson-Khand reactions with a separate alkene molecule. The mechanism is generally understood to involve the formation of a cobalt-alkyne complex, followed by alkene coordination, insertion, and carbonyl insertion, ultimately leading to the cyclopentenone product. nrochemistry.comwikipedia.org
While the classic Pauson-Khand reaction uses stoichiometric amounts of a cobalt complex, catalytic versions have been developed using various transition metals, including rhodium and palladium. wikipedia.orgnih.govnih.gov These advancements have significantly broadened the scope and applicability of this important transformation.
Cycloaddition Chemistry
The reactivity of this compound and its analogs is richly demonstrated through a variety of cycloaddition reactions. These transformations leverage the high degree of unsaturation in the butadiynamide core to construct complex cyclic and heterocyclic scaffolds. The specific arrangement of the dual alkyne functionalities within the amide structure allows for participation in several distinct modes of cycloaddition, including pericyclic and transition metal-catalyzed pathways. These reactions are instrumental in the de novo synthesis of substituted aromatic systems and strained ring structures.
Hexa-dehydro-Diels-Alder (HDDA) Cycloadditions
In intramolecular HDDA reactions, the diyne (the butadiynamide moiety) and the diynophile (a third alkyne) are tethered within the same molecule. nih.gov Upon heating, these substrates undergo a cycloisomerization to form a fused benzyne (B1209423) intermediate, which is then captured by a suitably positioned intramolecular trapping group. digitellinc.com This tandem sequence provides a highly efficient, metal-free route to complex, fused polycyclic aromatic systems from readily accessible linear triyne precursors. rsc.org
Table 1: Examples of Intramolecular HDDA Reactions
| Diyne System | Diynophile/Tether | Trapping Group | Product Type | Ref. |
| 1,3-Butadiynamide | Pendant Alkyne | Silyl Ether | Fused Phenolic Systems | rsc.orgdigitellinc.com |
| 1,3-Butadiynamide | Pendant Alkyne | Tethered Alcohol | Fused Heterocycles | |
| 1,3-Butadiynamide | Pendant Alkyne | Tethered Aryl Ring | Annulated Polyaromatics |
HDDA reactions involving 1,3-butadiynamides can be conducted under metal-free conditions, typically initiated by thermal means. digitellinc.com The thermal cycloisomerization of a triyne substrate generates the benzyne intermediate without the need for any external reagents or catalysts. nih.gov However, these reactions can require elevated temperatures to overcome the activation energy barrier. rsc.org
Alternatively, the process can be facilitated by a silver mediator. digitellinc.com The use of a silver salt can promote the cycloaddition under milder conditions compared to the purely thermal approach. This mediated process expands the scope and applicability of the HDDA reaction for butadiynamide substrates, particularly for those that may be sensitive to high temperatures.
[4+2] Cycloadditions
Beyond the HDDA pathway, 1,3-butadiynamides can participate in other types of [4+2] cycloadditions, which are fundamental for the synthesis of six-membered rings. In these cases, the reactivity pattern of the butadiynamide differs from its role as the 4π diyne component in an HDDA reaction.
A notable example is the intramolecular [4+2] cycloaddition of 1,3-butadiynamides that are tethered to an enyne moiety. researchgate.net The reaction of these substrates furnishes functionalized 7-alkynyl indolines. The process involves the formation of a cyclic allene (B1206475) intermediate, which then isomerizes to the final indoline (B122111) product. The presence of a radical inhibitor like butylated hydroxytoluene (BHT) can improve yields by suppressing polymerization and aiding the isomerization step. researchgate.net
Table 2: Intramolecular [4+2] Cycloaddition of Enyne-Tethered Butadiynamides
| Substrate | Conditions | Intermediate | Product | Ref. |
| 1,3-Butadiynamide-enyne | Heat, BHT | Cyclic Allene | 7-Alkynyl Indoline | researchgate.net |
[2+2+2] Cyclotrimerizations
The transition metal-catalyzed [2+2+2] cyclotrimerization of three alkyne units is a highly atom-economical method for constructing substituted benzene (B151609) rings. digitellinc.com This reaction has been successfully applied to ynamide derivatives, including those analogous to this compound, to generate highly substituted aniline derivatives and related nitrogen-containing heterocycles.
Rhodium complexes are particularly effective catalysts for these transformations. The general mechanism is believed to involve the initial oxidative cyclization of two alkyne units with the metal center to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of the third alkyne lead to the formation of the aromatic ring and regeneration of the active catalyst.
A significant challenge in these reactions is controlling the regioselectivity when using unsymmetrical alkynes. researchgate.net However, by carefully designing the substrates, such as incorporating the butadiynamide into a diyne component, specific products can be obtained. For example, the rhodium-catalyzed reaction of an alkynyl yndiamide (a diyne) with a monoalkyne yields 7-azaindoline products with high efficiency.
Table 3: Rhodium-Catalyzed [2+2+2] Cyclotrimerization of Ynamide Derivatives
| Ynamide Component | Coupling Partner | Catalyst | Product Type | Ref. |
| Alkynyl Yndiamide (as diyne) | Monoalkyne | Rhodium(I) complex | 7-Azaindoline | |
| Yndiamide (as monoalkyne) | Terminal Diyne | Rhodium(I) complex | 1,2-Dianiline |
Ketene (B1206846) [2+2] Cycloadditions
Ketene [2+2] cycloadditions are valuable for synthesizing four-membered cyclobutanone (B123998) rings. Ketenes, which are typically generated in situ, react with alkenes or alkynes in a thermal [2+2] cycloaddition. While direct [2+2] cycloadditions of ketenes derived from the title compound are not extensively documented, the activation of 1,3-butadiynamides with transition metal π-acids, such as gold catalysts, is known to form reactive keteniminium ion intermediates. researchgate.net These species are structurally related to ketenes and can engage in cascade cyclization reactions.
This reactivity highlights the potential of butadiynamides to serve as precursors for ketene-like intermediates that could participate in [2+2] cycloadditions. For instance, butadienyl ketene, a structurally related compound, readily undergoes [2+2] cycloadditions with the imine bonds of 1,4-diazabuta-1,3-dienes to form functionalized β-lactam (azetidin-2-one) rings, demonstrating the feasibility of this reaction type for conjugated ketene systems.
Nucleophilic and Electrophilic Additions to the Polarized Triple Bond
Ynamides, including this compound, are a unique class of alkynes characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This arrangement results in a strong polarization of the alkyne, making it susceptible to both nucleophilic and electrophilic attack. rsc.orgorgsyn.org The electron-donating nature of the nitrogen atom, tempered by the electron-withdrawing group, endows ynamides with a fine balance of reactivity and stability, distinguishing them from the more hydrolytically sensitive ynamines. thieme-connect.comnih.gov This polarization allows ynamides to act as versatile building blocks in organic synthesis, capable of generating highly reactive intermediates such as keteniminium ions upon activation with an acid or electrophile. orgsyn.org
The dual nucleophilic and electrophilic character of ynamides has been extensively explored in various chemical transformations. rsc.org For instance, they can undergo hydrofluorination to produce α-fluoroenamides with high levels of chemo- and stereoselectivity. orgsyn.org The reactivity of the polarized triple bond is central to the diverse applications of ynamides in constructing complex molecular architectures.
Regioselectivity and Chemo-selectivity in Addition Reactions
Regioselectivity and chemoselectivity are critical considerations in the addition reactions of butadiynamides, which possess multiple reactive sites. The polarization of the ynamide triple bond by the adjacent nitrogen atom typically directs the regiochemical outcome of additions. orgsyn.org In electrophilic additions to unsymmetrical alkenes or alkynes, Markovnikov's rule often predicts the regioselectivity, where the electrophile adds to the carbon atom with more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. dalalinstitute.com Conversely, anti-Markovnikov addition can occur under conditions that proceed through a non-carbocationic intermediate, such as free radical addition. dalalinstitute.com
Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. scribd.com In the context of butadiynamides, this relates to which of the two triple bonds will react preferentially. The electronic nature of the substituents on the ynamide and the reaction conditions play a crucial role in determining this selectivity. For example, a reagent can be designed to selectively reduce a ketone in the presence of an ester, demonstrating high chemoselectivity. youtube.com The ability to control both regio- and chemoselectivity is paramount for the synthetic utility of butadiynamides, enabling the construction of specific isomers and complex target molecules. The reactivity of the carbon-carbon multiple bonds towards electrophilic addition is enhanced by electron-donating groups and diminished by electron-withdrawing groups. dalalinstitute.com
Reactivity of Metalated Ynamide Intermediates
Metalated ynamide intermediates are powerful tools in organic synthesis, often generated by the reaction of an ynamide with a strong base like butyllithium (B86547) (BuLi) or potassium hexamethyldisilazide (KHMDS). thieme-connect.com These intermediates exhibit unique reactivity, enabling a variety of transformations. One proposed mechanism for ynamide formation involves the nucleophilic addition of a metalated N-nucleophile to an alkynyliodonium triflate, which proceeds through a vinylcarbene intermediate. thieme-connect.com
Copper-catalyzed reactions are particularly prominent in ynamide chemistry. A direct and atom-economical method for synthesizing ynamides involves the copper-catalyzed coupling of amides with alkynyl bromides, using catalysts such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI) in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA). nih.gov This methodology is applicable to a wide range of substrates, including oxazolidinones and lactams, affording the corresponding ynamides in good to excellent yields. nih.gov These copper-mediated processes are believed to proceed through the formation of copper acetylides, which then undergo oxidation in the presence of a nitrogen-based nucleophile to form the ynamide product. thieme-connect.com
Radical and Photoredox-Mediated Transformations
In recent years, radical and photoredox-mediated transformations have emerged as powerful methods for the functionalization of ynamides. nih.govnih.gov Ynamides can act as effective radical acceptors, although this area of their chemistry is still developing. orgsyn.org A notable example is the radical germylzincation of ynamides, which involves the regio- and stereoselective addition of a germanium and zinc species across the triple bond. This reaction proceeds via a radical-chain mechanism to produce β-germylenamides after trapping the intermediate vinylzinc species with an electrophile. orgsyn.org
Photoredox catalysis, often utilizing iridium or ruthenium-based photosensitizers, has enabled a wide range of transformations under mild conditions. nih.gov These methods rely on the generation of radical intermediates through single-electron transfer processes. nih.gov For instance, photoredox/Ni dual catalysis can be used to forge C(sp²)–C(sp³) bonds by generating alkyl radicals from precursors like alkyltrifluoroborates or silicates, which then add to a nickel catalyst. nih.gov More recently, organic photoredox catalysts, such as 10-aryl-10H-phenothiazine derivatives, have been developed as less expensive and more sustainable alternatives for inducing these transformations. rsc.orgresearchgate.net These organic catalysts can activate strong carbon-halide bonds under visible light, leading to divergent transformations of the resulting aryl radicals, including desaturation, radical cyclization, and ipso-substitution. rsc.org The core modification of these organic photocatalysts through cross-coupling with radical species has been shown to enhance their catalytic performance and lower the energy of light required for excitation. rsc.org
Ring-Closing Metathesis and Radical-π Cyclizations
Ring-closing metathesis (RCM) and radical-π cyclizations are powerful strategies for the synthesis of cyclic and bicyclic compounds from appropriately substituted butadiynamides. RCM, typically mediated by Grubbs' catalysts, can selectively form rings under specific conditions. Interestingly, the same catalyst can sometimes mediate a competing atom-transfer radical addition (ATRA) pathway, highlighting the subtle factors that control these reactions. nih.gov
Radical-π cyclizations offer a complementary approach to ring formation. These reactions can be part of a tandem sequence, for example, where an initial RCM is followed by a radical cyclization to construct bicyclic products. rsc.org In some systems, metal halides can mediate tandem intramolecular cyclizations of epoxy-ynamides. For instance, copper(I) bromide promotes a bromination/5-exo-dig cyclization to yield functionalized 1,3-oxazolidines, while lithium chloride or copper(II) fluoride (B91410) with water leads to 1,4-oxazines via a 6-endo-dig cyclization. rsc.org
The table below summarizes the outcomes of different metal-mediated cyclizations of epoxy-ynamides. rsc.org
| Catalyst/Reagent | Cyclization Mode | Product |
| CuBr | 5-exo-dig | 1,3-Oxazolidine |
| LiCl | 6-endo-dig | 1,4-Oxazine |
| CuF₂/H₂O | 6-endo-dig | 1,4-Oxazine |
Pictet-Spengler-Type Cyclizations
The Pictet-Spengler reaction is a classic and versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are common structural motifs in natural products and pharmaceuticals. mdpi.comwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The driving force for this cyclization is the formation of a highly electrophilic iminium ion intermediate. wikipedia.org
Applications of N Methyl N Prop 2 Ynylbut 3 Ynamide and Analogs in Advanced Organic Synthesis and Materials Science
Assembly of Diverse N-Heterocyclic Compounds
The construction of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Analogs of N-methyl-N-prop-2-ynylbut-3-ynamide have proven to be instrumental in the synthesis of a variety of these important scaffolds.
Synthesis of Indole (B1671886) and Quinoline (B57606) Scaffolds
Indole and quinoline cores are prevalent in a vast number of natural products and synthetic drugs. organic-chemistry.orgnih.gov A palladium-catalyzed heteroannulation approach utilizing analogs of this compound, specifically 2-borylated indole precursors, allows for the synthesis of highly functionalized indole scaffolds with complete regioselectivity. organic-chemistry.org This method is notable for not requiring a protecting group on the indole nitrogen. organic-chemistry.org The resulting borylated indoles have been used in the concise synthesis of the Aspidosperma alkaloid Goniomitine. organic-chemistry.org
Similarly, quinoline derivatives can be accessed through various synthetic strategies. For instance, novel isocombretastatin A-4 analogs have been designed and synthesized by replacing key structural motifs with quinoline and indole moieties, leading to potent anti-cancer agents. nih.gov The synthesis of quinoline-3-carbaldehydes also provides a versatile intermediate for the creation of more complex heterocyclic systems.
Formation of Isoquinolones, β-Carbolines, and Pyrrolo[3,4-c]quinolin-1-ones
The synthesis of isoquinolones, a class of compounds with significant pharmaceutical importance, can be achieved through methods such as rhodium-catalyzed C-H activation/annulation reactions and Suzuki cross-coupling followed by cyclization. organic-chemistry.org While direct use of this compound is not explicitly detailed, the underlying principles of using alkyne precursors are relevant.
β-Carboline derivatives, known for their wide range of pharmacological activities including antitumor effects, can be synthesized from L-tryptophan through a Pictet-Spengler reaction followed by several transformation steps. nih.gov Another approach involves the electrocyclic cyclization of 3-nitrovinylindoles to yield β-carbolines. nih.gov
The pyrrolo[3,4-c]quinolin-1-one scaffold can be efficiently synthesized through a one-step, TMSCl-catalyzed cascade reaction of isatins and β-enamino ketones. rsc.org This method offers good functional group tolerance and operational simplicity. rsc.orgresearchgate.net An alternative green synthesis utilizes a catalyst-free reaction of diketene, isatin, and primary amines in the presence of pyrazole. nih.gov Furthermore, pyrrolo[3,4-c]quinoline-1,3-diones can be prepared via organocatalytic cascade reactions of isatins and β-ketoamides. nih.gov
Preparation of Pyrrolo[2,1-a]tetrahydroisoquinolines
The pyrrolo[2,1-a]isoquinoline (B1256269) framework is a key structural motif in many bioactive natural products, particularly marine alkaloids like the lamellarins, which exhibit potent cytotoxic and topoisomerase inhibitory activities. nih.govnih.gov The synthesis of these complex molecules has been the focus of significant research efforts. nih.govrsc.orgresearchgate.net Methodologies for constructing this scaffold include 1,3-dipolar cycloadditions between isoquinolinium N-ylides and acetylenic dipolarophiles, which can be performed as a one-pot procedure. researchgate.net
Access to Complex Annulated Indolines
The development of methods to construct complex, three-dimensional frameworks containing nitrogen is a significant area of research. nih.gov While specific examples using this compound for the synthesis of complex annulated indolines are not prevalent in the searched literature, the principles of using highly functionalized building blocks for cycloaddition reactions are applicable. For instance, the intramolecular cycloaddition of endo-cyclic azomethine ylides, generated from the reaction of an oxime ether with a rhodium carbenoid, allows for the construction of nitrogen-containing three-dimensional frameworks. nih.gov
Construction of Natural Products and Complex Molecular Architectures
Analogs of this compound are valuable in the total synthesis of natural products and other complex molecules. The palladium-catalyzed heteroannulation to form 2-borylated indoles has been successfully applied to the concise synthesis of the Aspidosperma alkaloid Goniomitine. organic-chemistry.org The pyrrolo[2,1-a]isoquinoline scaffold, which can be synthesized using related methodologies, is the core of the lamellarin family of marine alkaloids, which are targets for total synthesis due to their significant biological activities. nih.gov The synthesis of these complex natural products often involves multi-step sequences where the strategic introduction of key fragments, such as those derived from ynamide analogs, is crucial.
Integration of Nitrogen-Containing Motifs into Organic Frameworks
The ability to incorporate nitrogen atoms into larger, often polycyclic, aromatic frameworks is essential for tuning the electronic and photophysical properties of organic materials. The synthesis of pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline and pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline derivatives demonstrates a strategy for creating novel N-doped polycyclic heteroaromatic compounds. mdpi.com This is achieved through a sequence of site-selective cross-coupling, acid-mediated cycloisomerization, and a final Pd-catalyzed CH arylation. mdpi.com The position of the nitrogen atom within these scaffolds can have a significant impact on their properties. mdpi.com
The following table summarizes the key heterocyclic scaffolds and the general synthetic approaches involving precursors related to this compound.
| Heterocyclic Scaffold | General Synthetic Approach | Key Starting Materials/Intermediates |
| Indoles | Pd-catalyzed heteroannulation | 2-Iodoanilines, Alkyne boronic acid MIDA esters |
| Quinolines | Various, including functional group replacement and cyclizations | Quinoline-3-carbaldehydes, Isatins, β-Enamino ketones |
| Isoquinolones | Rh-catalyzed C-H activation/annulation, Suzuki cross-coupling | 2-Halobenzonitriles, Vinyl boronates |
| β-Carbolines | Pictet-Spengler reaction, Electrocyclic cyclization | L-Tryptophan, 3-Nitrovinylindoles |
| Pyrrolo[3,4-c]quinolin-1-ones | TMSCl-catalyzed cascade reaction, Catalyst-free multicomponent reaction | Isatins, β-Enamino ketones, Diketene, Primary amines |
| Pyrrolo[2,1-a]isoquinolines | 1,3-Dipolar cycloaddition | Isoquinolinium N-ylides, Acetylenic dipolarophiles |
Role in Optoelectronic Materials Development
The unique electronic structure of this compound and its analogs, characterized by a highly polarized and extended π-conjugation system, positions them as promising candidates for the development of advanced optoelectronic materials. mdpi.comnih.gov The presence of the electron-donating nitrogen atom directly attached to the carbon-carbon triple bond significantly influences the electronic properties of the alkyne moiety, making these compounds distinct from simple diynes. nih.govorgsyn.org This inherent polarization, coupled with the potential for extended conjugation, is a key factor in their utility for applications in nonlinear optics and other optoelectronic devices. mdpi.com
Influence of Extended Polarization on Optical Properties
The optical properties of this compound analogs, specifically 1,3-butadiynamides, are profoundly influenced by the degree of intramolecular charge transfer (ICT). mdpi.com This phenomenon is particularly pronounced in "push-pull" systems, where the diynamide core is substituted with electron-donating and electron-withdrawing groups. mdpi.com The resulting extended polarization across the molecule leads to significant changes in dipole moments upon photoexcitation, a key indicator of potential for second-order nonlinear optical (NLO) activity. mdpi.com
Research on donor-π-spacer-acceptor "push-pull" ynamides has demonstrated that the change in dipole moment from the ground state (μg) to the Franck-Condon excited state (μεFC) is substantial, indicating effective ICT. mdpi.com This change (Δμ) is a critical parameter for NLO materials. Studies have shown that extending the conjugated system from a single ynamide to a 1,3-diynamide structure can enhance this effect, although a maximum is observed for the 1,3-diynamide system, suggesting an optimal conjugation length for maximizing the NLO response. mdpi.com
The extended π-system in these molecules results in a smaller HOMO-LUMO energy gap. libretexts.org As the length of the conjugated system increases, the energy required for a π-π* electronic transition decreases, leading to an absorption of light at longer wavelengths. libretexts.orgyoutube.com For instance, 1,3-butadiene (B125203) absorbs at 217 nm, while 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org This trend highlights the tunability of the optical properties by modifying the extent of conjugation.
The table below presents data from electro-optical absorption measurements on selected "push-pull" ynamides, illustrating the effect of extended conjugation on their dipole moments.
| Compound Type | Ground State Dipole Moment (μg) [D] | Excited State Dipole Moment (μεFC) [D] | Change in Dipole Moment (Δμ) [D] |
| Push-pull ynamide | 4.9 | 10.5 | 5.6 |
| Push-pull 1,3-diynamide | 5.3 | 14.1 | 8.8 |
| Push-pull 1,3,5-triynamide | 5.8 | 13.7 | 7.9 |
| Data sourced from electro-optical absorption measurements in 1,4-dioxane (B91453). mdpi.com |
This data clearly shows a significant increase in the change of dipole moment when moving from a single ynamide to a diynamide, underscoring the impact of extended conjugation on the material's potential for NLO applications. mdpi.com The subsequent decrease in the triynamide suggests a saturation point for this effect. mdpi.com
Future Research Directions for N Methyl N Prop 2 Ynylbut 3 Ynamide Chemistry
Development of Novel Enantioselective and Diastereoselective Methodologies
The presence of stereocenters in a molecule is critical for its application in pharmaceuticals and agrochemicals. For N-methyl-N-prop-2-ynylbut-3-ynamide and its derivatives, the development of enantioselective and diastereoselective synthetic methods is a paramount research objective. Future work in this area should focus on several key aspects:
Chiral Catalysis: The design and application of novel chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, will be instrumental. Research should target the facial-selective addition of nucleophiles or electrophiles to the alkyne moieties, as well as the enantioselective construction of the core amide structure.
Substrate Control: Investigating the influence of chiral auxiliaries attached to the nitrogen atom or other parts of the molecule could provide a powerful strategy for controlling stereochemistry.
Dynamic Kinetic Resolution: For racemic mixtures of this compound derivatives, the development of dynamic kinetic resolution processes could enable the conversion of the entire mixture into a single desired stereoisomer.
Exploration of New Catalytic Systems for Enhanced Atom Economy and Selectivity
Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. Future research on the synthesis and transformation of this compound should prioritize the development of catalytic systems that offer high atom economy and exceptional selectivity. Key research directions include:
Earth-Abundant Metal Catalysis: Moving beyond precious metal catalysts like palladium and platinum, the exploration of catalysts based on earth-abundant and less toxic metals such as iron, copper, and nickel is crucial.
Photoredox and Electrocatalysis: Harnessing the power of light or electricity to drive chemical transformations can open up new reaction pathways and provide milder reaction conditions. Investigating photoredox and electrochemical methods for the synthesis and functionalization of this compound is a promising avenue.
Expansion of Applications in Novel Material Science Domains
The high degree of unsaturation and the presence of a polar amide group make this compound an intriguing building block for new materials. Future research should explore its potential in:
Polymer Chemistry: The two alkyne groups offer the potential for cross-linking and polymerization reactions. Research into the synthesis of polymers incorporating the this compound unit could lead to materials with unique thermal, electronic, or mechanical properties.
Organic Electronics: The conjugated system that can be formed from the diyne moiety suggests potential applications in organic electronics, such as in the creation of organic semiconductors or conductive materials.
Self-Assembling Systems: The interplay of the polar amide and the nonpolar hydrocarbon backbone could be exploited to design molecules that self-assemble into well-defined nanostructures, with potential applications in nanotechnology and drug delivery.
Bio-Inspired Synthesis and Complex Molecule Assembly
Nature often provides inspiration for the synthesis of complex and biologically active molecules. The structural features of this compound can be leveraged in bio-inspired synthetic strategies.
Mimicking Natural Product Scaffolds: The ynamide and diyne functionalities can be found in various natural products. Research could focus on using this compound as a key building block for the total synthesis of complex natural products.
Bioconjugation and Chemical Biology: The reactive alkyne groups are ideal for bioconjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This opens up possibilities for using derivatives of this compound as probes to study biological processes or for the development of targeted drug delivery systems.
Predictive Design of this compound Reactivity via Advanced Computational Modeling
Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity, thereby accelerating the discovery of new reactions and materials. For this compound, computational modeling can play a pivotal role in:
Q & A
Q. What experimental methodologies are recommended for synthesizing N-methyl-N-prop-2-ynylbut-3-ynamide?
To synthesize this compound, begin with a nucleophilic substitution or amidation reaction using propiolic acid derivatives and methylpropynamine. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like HATU for amide bond formation) to enhance yield . Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical. Validate purity using TLC and HPLC with UV detection (λ = 254 nm) . Replicate procedures from PubChem entries for analogous amides to refine protocols .
Q. How can researchers characterize the molecular structure of this compound?
Use X-ray crystallography for definitive structural confirmation. Refine diffraction data with SHELXL for small-molecule accuracy . For preliminary analysis, employ NMR spectroscopy :
- ¹H NMR : Identify methyl groups (δ 1.2–1.5 ppm) and alkyne protons (δ 2.5–3.0 ppm).
- ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and alkyne carbons (δ 70–85 ppm). Visualize 3D structures using ORTEP-3 for bond angles and torsional strain analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Cross-validate data using complementary techniques:
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .
- IR spectroscopy : Verify amide C=O stretches (~1650 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹). If discrepancies persist, perform DFT calculations to simulate spectra and compare with experimental data . Revisit synthetic pathways to identify side reactions (e.g., oxidation of alkynes) .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Use molecular docking to predict interactions with biological targets (e.g., enzymes) or molecular dynamics simulations to study solvation effects and conformational stability . Software like Gaussian or GROMACS can model reaction pathways (e.g., alkyne cyclization) under varying conditions. Validate predictions with experimental kinetics (e.g., monitoring reaction rates via UV-Vis) .
Q. What experimental design considerations are critical for studying the compound’s stability?
- Environmental factors : Test degradation under UV light, varying pH (buffered solutions), and temperatures (4°C to 60°C).
- Analytical methods : Use stability-indicating HPLC assays with C18 columns and mobile phases of acetonitrile/water (+0.1% TFA) .
- Kinetic studies : Apply Arrhenius plots to predict shelf-life. Include controls (e.g., inert atmosphere) to isolate degradation mechanisms .
Q. How can researchers address challenges in crystallizing this compound?
Screen crystallization solvents (e.g., dichloromethane/hexane or acetone/water) and employ slow evaporation techniques. For stubborn cases, use SHELXD for structure solution from powder diffraction data . If twinning occurs, refine with SHELXL’s TWIN/BASF commands .
Methodological Notes
- Avoiding commercial bias : Focus on peer-reviewed synthesis protocols (e.g., PubChem) over vendor-specific data .
- Data validation : Cross-reference spectral libraries (NIST Chemistry WebBook) for NMR and MS .
- Ethical reporting : Clearly document experimental limitations (e.g., solvent effects on reactivity) and propose follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
